molecular formula C14H9ClN2O2 B13992833 3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid

3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid

Cat. No.: B13992833
M. Wt: 272.68 g/mol
InChI Key: MOUXZSIGHGIQBY-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorophenyl group and a carboxylic acid group in the structure of this compound makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate then undergoes cyclization with a suitable carboxylic acid derivative to yield the desired indazole compound. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted indazole derivatives .

Scientific Research Applications

3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1H-indazole-5-carboxylic acid
  • 3-(2-chlorophenyl)-1H-indazole-4-carboxylic acid
  • 3-(2-chlorophenyl)-1H-indazole-3-carboxylic acid

Uniqueness

3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group on the indazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

3-(2-chlorophenyl)-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C14H9ClN2O2/c15-11-4-2-1-3-9(11)13-10-6-5-8(14(18)19)7-12(10)16-17-13/h1-7H,(H,16,17)(H,18,19)

InChI Key

MOUXZSIGHGIQBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C=CC(=C3)C(=O)O)Cl

Origin of Product

United States

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